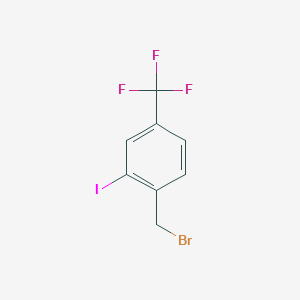
6-(hydroxymethyl)isobenzofuran-1(3H)-one
概要
説明
6-(hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring with a hydroxymethyl group attached to it. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the hydroxymethylation of benzofuran derivatives. This process typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxymethylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
6-(hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a benzofuran derivative with a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides (R-X), and aryl halides (Ar-X) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-aldehyde.
Reduction: 2-Hydroxybenzofuran.
Substitution: 6-(Halomethyl)-2-benzofuran-1(3H)-one, 6-(Alkylmethyl)-2-benzofuran-1(3H)-one.
科学的研究の応用
6-(hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 6-(hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, known for its potential carcinogenicity and use as a food additive.
2-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group, known for its biological activities and use in pharmaceuticals.
6-(Halomethyl)-2-benzofuran-1(3H)-one: A halogenated derivative of 6-(hydroxymethyl)isobenzofuran-1(3H)-one, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxymethyl group. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
452978-21-1 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
6-(hydroxymethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,10H,4-5H2 |
InChIキー |
YOZMWKCMXYWHLA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)CO)C(=O)O1 |
正規SMILES |
C1C2=C(C=C(C=C2)CO)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol](/img/structure/B1628235.png)

![1-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628241.png)







![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)

